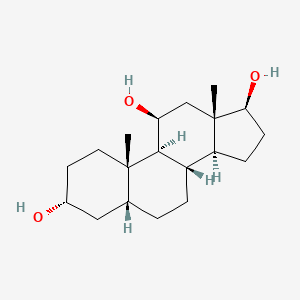

5beta-Androstan-3alpha,11beta,17beta-triol

Description

Structure

3D Structure

Properties

CAS No. |

20685-55-6 |

|---|---|

Molecular Formula |

C19H32O3 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

(3R,5R,8S,9S,10S,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |

InChI |

InChI=1S/C19H32O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,16+,17-,18+,19+/m1/s1 |

InChI Key |

FNICIUSFFWRLFW-SOLHUYMASA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4O)C)O)O |

Origin of Product |

United States |

Biosynthesis and Precursor Pathways of 5beta Androstan 3alpha,11beta,17beta Triol

Steroidogenic Origins: From Cholesterol to Androstane (B1237026) Precursors

All steroidogenesis begins with cholesterol, a 27-carbon molecule. uwyo.edu The initial and rate-limiting step in this extensive process is the conversion of cholesterol to pregnenolone (B344588). fullscript.comnih.gov This reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme, CYP11A1 (also known as P450scc), located in the mitochondria of steroidogenic tissues like the adrenal glands and gonads. nih.gov This crucial step shortens the cholesterol side chain, resulting in the 21-carbon pregnenolone, the universal precursor to all other steroid hormones. fullscript.com From pregnenolone, the synthesis of androstane precursors—the C19 steroids that form the backbone of androgens—can proceed through two major pathways. nih.govgfmer.ch

Delta-4 and Delta-5 Steroid Pathway Contributions to Androstanetriol Formation

Following the synthesis of pregnenolone, the steroidogenic pathway diverges into two primary routes: the Delta-5 (Δ5) and Delta-4 (Δ4) pathways. uwyo.edugfmer.ch

The Delta-5 Pathway: This pathway involves steroids that possess a double bond between carbon 5 and 6. Pregnenolone is first hydroxylated at the C-17 position by CYP17A1 (17α-hydroxylase) to form 17α-hydroxypregnenolone. uc.edu Subsequently, the same enzyme, exhibiting its 17,20-lyase activity, cleaves the side chain to produce dehydroepiandrosterone (B1670201) (DHEA), a key C19 androstane precursor. uc.edunih.gov

The Delta-4 Pathway: This pathway is characterized by steroids with a double bond between carbon 4 and 5. It begins with the conversion of pregnenolone to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). uc.edu Progesterone is then hydroxylated by CYP17A1 to 17α-hydroxyprogesterone. gfmer.ch The subsequent 17,20-lyase action of CYP17A1 on 17α-hydroxyprogesterone yields androstenedione (B190577), another critical C19 androstane precursor. uwyo.edu

The two pathways are interconvertible. For instance, DHEA from the Δ5 pathway can be converted to androstenedione in the Δ4 pathway by 3β-HSD. uc.edu Androstenedione can then be converted to testosterone (B1683101) by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). uwyo.eduuc.edu These androstane precursors, primarily androstenedione and testosterone, are the foundational molecules that undergo further transformations to eventually form 5β-Androstan-3α,11β,17β-triol.

| Pathway | Key Precursor | Key Enzyme(s) | Product |

|---|---|---|---|

| Delta-5 (Δ5) | Pregnenolone | CYP17A1 (17α-hydroxylase/17,20-lyase) | Dehydroepiandrosterone (DHEA) |

| Delta-4 (Δ4) | Progesterone | CYP17A1 (17α-hydroxylase/17,20-lyase) | Androstenedione |

| Interconversion | Androstenedione | 17β-HSD | Testosterone |

Enzymatic Transformations Leading to the 5β-Androstane Core Structure

The unique structure of 5β-Androstan-3α,11β,17β-triol results from specific enzymatic modifications to the androstane skeleton. These include the reduction of the A-ring, and hydroxylation at key positions.

The defining feature of the target compound is its 5β-configuration, where the A and B rings of the steroid nucleus have a cis-junction. This structure is formed by the action of the enzyme steroid 5β-reductase (also known as AKR1D1). nih.govnih.gov This enzyme catalyzes the stereospecific reduction of the double bond between carbons 4 and 5 (the Δ4 bond) in 3-oxo-Δ4-steroids. nih.govwikipedia.org Using NADPH as a cofactor, it adds a hydride to the beta-face at C-5, resulting in the characteristic A/B cis-ring fusion. nih.gov Substrates for this enzyme include key Δ4 androgens like androstenedione and testosterone, converting them into 5β-androstane derivatives (e.g., 5β-androstanedione and 5β-dihydrotestosterone). wikipedia.org

The hydroxyl groups at positions C-3 and C-17 are introduced or modified by hydroxysteroid dehydrogenases.

C-3 Position: The 3α-hydroxy group is formed by the action of a 3α-hydroxysteroid dehydrogenase (3α-HSD), a member of the aldo-keto reductase (AKR) superfamily. These enzymes catalyze the reduction of a 3-keto group on the androstane skeleton to a 3α-hydroxyl group.

C-17 Position: The 17β-hydroxy group is typically formed by a 17β-hydroxysteroid dehydrogenase (17β-HSD). researchgate.net These enzymes catalyze the reversible interconversion between a 17-ketone (like in androstenedione) and a 17β-hydroxyl group (like in testosterone). wikipedia.orgnih.gov Multiple isoforms of 17β-HSD exist, with varying substrate specificities. nih.govresearchgate.net The presence of this group in 5β-Androstan-3α,11β,17β-triol indicates that a precursor like testosterone or one of its metabolites was involved, or that a 17-keto group was reduced at some point in the pathway.

The hydroxyl group at the C-11 position is introduced by a specific cytochrome P450 enzyme. Steroid 11β-hydroxylase (CYP11B1), a mitochondrial enzyme primarily found in the adrenal cortex, is responsible for this modification. wikipedia.orgnih.gov CYP11B1 catalyzes the hydroxylation at the 11β-position of various steroids. wikipedia.org Research has shown that CYP11B1 can effectively use androgens such as androstenedione and testosterone as substrates, converting them into 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT), respectively. nih.gov The high affinity of CYP11B1 for androstenedione suggests this is a significant reaction in the adrenal gland. nih.gov This 11β-hydroxylation step is critical for the formation of 5β-Androstan-3α,11β,17β-triol.

| Enzyme | Abbreviation/Family | Function | Resulting Structural Feature |

|---|---|---|---|

| Steroid 5β-Reductase | AKR1D1 | Reduces C4-C5 double bond of Δ4-steroids. nih.govwikipedia.org | 5β-androstane core (A/B cis-ring junction) |

| 3α-Hydroxysteroid Dehydrogenase | 3α-HSD / AKR | Reduces C-3 keto group to a 3α-hydroxyl group. | 3α-hydroxyl group |

| 17β-Hydroxysteroid Dehydrogenase | 17β-HSD | Reduces C-17 keto group to a 17β-hydroxyl group. researchgate.net | 17β-hydroxyl group |

| Steroid 11β-Hydroxylase | CYP11B1 | Adds a hydroxyl group at the C-11β position. wikipedia.orgnih.gov | 11β-hydroxyl group |

Putative Biosynthetic Routes of 5β-Androstan-3α,11β,17β-triol

Based on the functions of the aforementioned enzymes, several plausible biosynthetic routes can be proposed for the formation of 5β-Androstan-3α,11β,17β-triol from androstenedione. The precise order of the enzymatic steps can vary.

Route 1 (Starting with Androstenedione):

11β-Hydroxylation: Androstenedione is first hydroxylated by CYP11B1 in the adrenal gland to form 11β-hydroxyandrostenedione (11OHA4). nih.gov

5β-Reduction: The Δ4 double bond of 11β-hydroxyandrostenedione is then reduced by steroid 5β-reductase (AKR1D1) to yield 11β-hydroxy-5β-androstane-3,17-dione.

Reductions at C-3 and C-17: This intermediate, which has two keto groups, undergoes two final reduction steps. A 3α-HSD reduces the C-3 ketone to a 3α-hydroxyl group, and a 17β-HSD reduces the C-17 ketone to a 17β-hydroxyl group. The order of these two reductions may vary, but both must occur to yield the final product, 5β-Androstan-3α,11β,17β-triol.

Route 2 (Involving Testosterone as an Intermediate):

Conversion to Testosterone: Androstenedione is converted to testosterone by 17β-HSD.

11β-Hydroxylation: Testosterone is hydroxylated by CYP11B1 to form 11β-hydroxytestosterone (11OHT). nih.gov

5β-Reduction: 11β-hydroxytestosterone (a Δ4-3-ketosteroid) is acted upon by steroid 5β-reductase to form 5β-androstane-11β,17β-diol-3-one (11β-hydroxy-5β-dihydrotestosterone).

3α-Reduction: Finally, the 3-keto group is reduced by a 3α-HSD to produce 5β-Androstan-3α,11β,17β-triol.

Both pathways are biochemically plausible and likely occur in tissues with the necessary complement of enzymes, such as the adrenal glands and liver. The predominance of one route over another would depend on substrate availability, enzyme expression levels, and the specific cellular context.

Identification of Direct Precursors and Intermediate Steroids

The biosynthesis of 5β-Androstan-3α,11β,17β-triol is not a primary pathway of steroidogenesis but rather a downstream metabolic route for 11-oxygenated C19 steroids. The initial precursors are synthesized predominantly in the adrenal glands.

The key precursors that lead to the formation of 5β-Androstan-3α,11β,17β-triol are:

11β-Hydroxyandrostenedione (11β-OHA4) : Produced from androstenedione via the action of the enzyme 11β-hydroxylase (CYP11B1).

11β-Hydroxytestosterone (11β-OHT) : Formed from testosterone, also through the enzymatic activity of 11β-hydroxylase.

Following their formation, these precursors undergo a series of transformations, primarily in the liver, to yield 5β-Androstan-3α,11β,17β-triol. The metabolic cascade involves the following key steps and intermediate steroids:

5β-Reduction : The initial and rate-limiting step is the reduction of the double bond at the C4-C5 position of the steroid's A-ring. This reaction is catalyzed by the enzyme 5β-reductase (AKR1D1). When acting on 11β-hydroxytestosterone, this enzyme forms 5β-dihydrotestosterone (5β-DHT) , which retains the 11β-hydroxyl group. The corresponding 5β-reduced metabolite of 11β-hydroxyandrostenedione is 5β-androstane-3,17-dione, 11β-hydroxy- .

3α-Hydroxysteroid Dehydrogenase Activity : Subsequent to 5β-reduction, the keto group at the C3 position is reduced to a hydroxyl group. This conversion is carried out by 3α-hydroxysteroid dehydrogenases (3α-HSDs) . The action of 3α-HSD on the 5β-reduced intermediates yields the final product, 5β-Androstan-3α,11β,17β-triol.

Studies on urinary metabolites have been instrumental in identifying the products of 11-oxygenated steroid metabolism. Following the administration of labeled 11β-hydroxyandrostenedione, both 5α and 5β-reduced metabolites have been recovered in urine, confirming the activity of both reductase pathways on these substrates. oup.comnih.gov

Key Enzymes and Intermediates in the Biosynthesis of 5β-Androstan-3α,11β,17β-triol

| Precursor | Enzyme | Intermediate | Enzyme | Final Product |

|---|---|---|---|---|

| 11β-Hydroxytestosterone | 5β-Reductase (AKR1D1) | 11β-Hydroxy-5β-dihydrotestosterone | 3α-Hydroxysteroid Dehydrogenase | 5β-Androstan-3α,11β,17β-triol |

| 11β-Hydroxyandrostenedione | 5β-Reductase (AKR1D1) | 5β-Androstane-3,17-dione, 11β-hydroxy- | 3α-Hydroxysteroid Dehydrogenase & 17β-Hydroxysteroid Dehydrogenase | 5β-Androstan-3α,11β,17β-triol |

Isotopic Tracing Methodologies for Pathway Elucidation

Isotopic tracing is a powerful technique used to map metabolic pathways by introducing isotopically labeled molecules into a biological system and tracking their conversion into various metabolites. While specific isotopic tracing studies exclusively focused on the biosynthesis of 5β-Androstan-3α,11β,17β-triol are not extensively documented in publicly available literature, the principles and methodologies are well-established within the broader field of steroid metabolism.

General Methodologies Applicable to Steroid Pathway Elucidation:

Stable Isotope Labeling : This involves the use of non-radioactive isotopes, most commonly deuterium (B1214612) (²H) and carbon-13 (¹³C), to label precursor steroids. For instance, deuterium-labeled testosterone or androstenedione can be administered, and the subsequent metabolites are identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The presence of the isotopic label in downstream products confirms the metabolic pathway.

Radioisotope Labeling : Historically, radioactive isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) were widely used. Studies involving the administration of radiolabeled 11β-hydroxyandrostenedione have been crucial in identifying its urinary metabolites, including both 5α and 5β-reduced forms. oup.comnih.gov The radioactivity of the metabolites allows for their detection and quantification.

Hypothetical Application to 5β-Androstan-3α,11β,17β-triol Pathway:

To specifically trace the biosynthesis of 5β-Androstan-3α,11β,17β-triol, a study could be designed as follows:

Synthesis of Labeled Precursor : A precursor such as 11β-hydroxytestosterone would be synthesized with a stable isotope label, for example, by introducing deuterium atoms at specific positions on the steroid backbone.

In Vitro or In Vivo Administration : The labeled precursor could be incubated with liver microsomes (which contain the necessary reductase and dehydrogenase enzymes) in an in vitro setting. Alternatively, it could be administered to a study participant in an in vivo setting.

Sample Collection and Analysis : Following incubation or administration, biological samples (e.g., cell culture media, urine, or blood) would be collected.

Metabolite Identification : The collected samples would be analyzed using mass spectrometry. The mass spectrometer would detect the mass shift in the metabolites corresponding to the incorporated stable isotopes. By identifying the labeled 5β-Androstan-3α,11β,17β-triol, the metabolic conversion from the precursor would be definitively confirmed.

While direct experimental evidence from isotopic tracing for this specific triol is sparse in the literature, the well-characterized roles of 5β-reductase and 3α-hydroxysteroid dehydrogenase in steroid metabolism provide a strong basis for the proposed biosynthetic pathway.

Isotopic Tracing Methodologies in Steroid Research

| Methodology | Isotope Used | Principle | Detection Technique |

|---|---|---|---|

| Stable Isotope Labeling | Deuterium (²H), Carbon-13 (¹³C) | Introduction of a non-radioactive heavy isotope into a precursor molecule. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Radioisotope Labeling | Tritium (³H), Carbon-14 (¹⁴C) | Introduction of a radioactive isotope into a precursor molecule. | Scintillation counting, Autoradiography |

Metabolism and Biotransformation of 5beta Androstan 3alpha,11beta,17beta Triol

Phase I Metabolic Reactions of 5β-Androstan-3α,11β,17β-triol

Phase I metabolism of 5β-Androstan-3α,11β,17β-triol involves a variety of enzymatic modifications that alter its structure and function. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs).

While 5β-Androstan-3α,11β,17β-triol already possesses three hydroxyl groups, it can undergo further hydroxylation at various positions on the steroid nucleus. This process is predominantly mediated by the cytochrome P450 superfamily of enzymes, which are abundant in the liver and other steroidogenic tissues. These monooxygenases can introduce additional hydroxyl groups, leading to the formation of tetra-hydroxylated metabolites. The specific positions of hydroxylation are determined by the regioselectivity of the involved CYP isoforms. For instance, CYP3A4 is known to mediate 6β-hydroxylation of various steroids. nih.gov Other potential sites for hydroxylation on the androstane (B1237026) skeleton include positions 1, 2, 6, 7, 15, and 16.

The introduction of additional hydroxyl groups generally decreases the androgenic activity of the steroid and increases its polarity, preparing it for subsequent Phase II conjugation reactions. The exact profile of hydroxylated metabolites of 5β-Androstan-3α,11β,17β-triol can vary depending on the specific CYP enzymes expressed in an individual.

The hydroxyl groups of 5β-Androstan-3α,11β,17β-triol are subject to oxidoreduction reactions, leading to the formation of corresponding keto-steroids and the potential for stereoisomeric interconversions. These reactions are catalyzed by various hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs).

The 11β-hydroxyl group can be oxidized to an 11-keto group by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), an NAD+-dependent enzyme. wikipedia.orgnih.gov Conversely, the resulting 11-keto group can be reduced back to an 11β-hydroxyl group by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is NADP(H)-dependent. wikipedia.orgnih.gov This interconversion between 11β-hydroxy and 11-keto forms is a critical regulatory step in glucocorticoid metabolism and likely plays a similar role for 11-oxygenated androgens. nih.gov

The 3α-hydroxyl group can be oxidized to a 3-keto group by 3α-hydroxysteroid dehydrogenases, which are members of the aldo-keto reductase (AKR) superfamily, such as AKR1C2. oup.comnih.gov This reaction is reversible, and the resulting 3-keto group can be reduced back to a 3α-hydroxyl or converted to a 3β-hydroxyl group by other AKR isoforms, such as AKR1C1, leading to stereoisomeric interconversion. oup.com

Similarly, the 17β-hydroxyl group is a substrate for 17β-hydroxysteroid dehydrogenases (17β-HSDs). Oxidation of the 17β-hydroxyl group yields a 17-keto group. This reaction can be reversed by reductive 17β-HSDs, such as AKR1C3 (also known as type 5 17β-HSD), which can convert 17-keto steroids to their 17β-hydroxy forms. nih.govnih.gov

These oxidoreduction and stereoisomeric interconversions result in a dynamic equilibrium between various forms of the steroid, each with potentially different biological activities and affinities for receptors and conjugating enzymes.

Phase II Conjugation Pathways of 5β-Androstan-3α,11β,17β-triol

Phase II metabolism involves the attachment of endogenous polar molecules to the steroid, a process that significantly increases its water solubility and facilitates its excretion in urine and bile. The primary conjugation pathways for steroids are glucuronidation and sulfation.

Glucuronidation is a major pathway for the elimination of steroid hormones and their metabolites. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl groups of the steroid.

The 3α- and 17β-hydroxyl groups of 5β-Androstan-3α,11β,17β-triol are potential sites for glucuronidation. Studies on related androgens have shown that several UGT isoforms, particularly from the UGT2B subfamily, are involved in steroid glucuronidation. oup.comoup.com For instance, UGT2B7 has been shown to conjugate androstane-3α,17β-diol at the 3α-position, while UGT2B15 and UGT2B17 are specific for the 17β-position. oup.comnih.gov It is therefore likely that 5β-Androstan-3α,11β,17β-triol can be glucuronidated at either the 3α- or 17β-position, or both, to form mono- and di-glucuronides. The presence of the 11β-hydroxyl group may influence the affinity of UGT enzymes for the other hydroxyl groups.

Sulfation is another important Phase II conjugation reaction for steroids. This process is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the steroid. nih.gov

The hydroxyl groups at the 3α-, 11β-, and 17β-positions of 5β-Androstan-3α,11β,17β-triol are all potential sites for sulfation. Several cytosolic SULTs are known to sulfate (B86663) steroids, including SULT1A1, SULT1E1, SULT2A1, and SULT2B1. nih.gov SULT2A1 is particularly known for its role in the sulfation of DHEA. The formation of sulfated conjugates further increases the water solubility of the steroid, preparing it for excretion. While glucuronidation is often the more dominant pathway for androgen metabolites, sulfation can also play a significant role. bioscientifica.com

Other less common conjugation reactions, such as methylation and glutathione (B108866) conjugation, may also occur but are generally considered minor pathways for steroid metabolism.

Enzyme Kinetics and Substrate Specificity in 5β-Androstan-3α,11β,17β-triol Biotransformation

The rate and extent of the metabolic reactions involving 5β-Androstan-3α,11β,17β-triol are determined by the kinetic properties (Km and Vmax) and substrate specificity of the involved enzymes. While specific kinetic data for 5β-Androstan-3α,11β,17β-triol are not extensively available, data from related C19 and C21 steroids provide insights into the likely enzymatic behavior.

The table below summarizes the kinetic parameters of human 11β-HSD1 and 11β-HSD2 for various steroid substrates, highlighting the enzymes' preference for either reductive (11β-HSD1) or oxidative (11β-HSD2) reactions.

Enzyme Kinetics of 11β-Hydroxysteroid Dehydrogenases

| Enzyme | Substrate | Reaction | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|---|

| 11β-HSD1 | Cortisone (B1669442) | 11-oxoreduction | 0.3 | - |

| 11β-HSD1 | Cortisol | 11β-dehydrogenation | 2.1 | - |

| 11β-HSD2 | Cortisol | 11β-dehydrogenation | 0.137 | 128 |

| 11β-HSD2 | 11β-hydroxyandrostenedione | 11β-dehydrogenation | - | - |

| 11β-HSD2 | 11β-hydroxytestosterone | 11β-dehydrogenation | - | - |

Data are illustrative and compiled from various sources. nih.govresearchgate.netnih.gov Specific values can vary depending on the experimental conditions.

The substrate specificity of UGT enzymes also plays a crucial role. UGT2B7 displays a broad substrate specificity, conjugating a wide range of androgens and estrogens, whereas UGT2B15 and UGT2B17 have a more restricted substrate range, with a preference for certain androgen metabolites. oup.comoup.com The affinity of these enzymes for 5β-Androstan-3α,11β,17β-triol will dictate the primary sites and efficiency of glucuronidation.

Similarly, the various isoforms of AKRs and SULTs exhibit distinct but sometimes overlapping substrate specificities, which will determine the profile of oxidized and sulfated metabolites of 5β-Androstan-3α,11β,17β-triol. nih.govnih.gov The interplay of these enzymes with varying affinities and catalytic efficiencies ultimately governs the metabolic fate of this steroid.

Enzymology of Steroid Modifying Enzymes Pertinent to 5beta Androstan 3alpha,11beta,17beta Triol

Characterization of 11beta-Hydroxysteroid Dehydrogenases (HSD11Bs)

The 11beta-Hydroxysteroid Dehydrogenase (11β-HSD) enzymes are critical regulators of glucocorticoid activity, catalyzing the interconversion of active cortisol and inactive cortisone (B1669442). wikipedia.orgnih.gov Their ability to act on the C11 position of the steroid nucleus makes them relevant to the metabolism of 5beta-Androstan-3alpha,11beta,17beta-triol.

The 11β-HSD enzymes, particularly the type 1 isoform (11β-HSD1), belong to the short-chain dehydrogenases/reductases (SDR) superfamily. plos.org The catalytic mechanism generally involves a conserved triad (B1167595) of residues (Ser, Tyr, Lys) and utilizes NADP(H) as a cofactor. plos.org While extensively studied for their role in glucocorticoid metabolism, their activity on other steroid substrates, including androstanes, is also recognized. Research has indicated that related compounds, such as 5alpha-androstane-3beta,7alpha,17beta-triol (B102413) and 5alpha-androstane-3beta,7beta,17beta-triol, can serve as substrates for human 11β-HSD1. ebi.ac.uk

The substrate binding process in 11β-HSD1 involves a specifically shaped cavity. plos.org The recognition and orientation of the steroid within the active site are crucial for catalysis. The enzyme's ability to accommodate various steroid structures suggests that androstanetriols, including the 5beta-androstane (B1232116) isomer, could potentially bind and be acted upon, likely undergoing oxidation of the 11beta-hydroxyl group to an 11-keto function, or the reverse reduction, depending on the isoform and cofactor availability. wikipedia.org

The human genome contains two primary 11β-HSD isozymes, HSD11B1 and HSD11B2, which have distinct catalytic activities and are expressed in different tissues. wikipedia.org

HSD11B1: This isoform is bidirectional but predominantly functions as a reductase in vivo, converting cortisone to active cortisol. wikipedia.orgnih.gov It requires NADPH as a cofactor for its reductase activity. plos.org HSD11B1 is widely distributed, with the highest expression levels found in the liver, adipose tissue, and the central nervous system. oup.comnih.govrndsystems.com Its reductase activity amplifies glucocorticoid concentrations within these tissues. wikipedia.org

HSD11B2: In contrast, HSD11B2 is a high-affinity, unidirectional dehydrogenase that exclusively inactivates cortisol to cortisone, using NAD+ as a cofactor. wikipedia.orgnih.gov This isoform is crucial in mineralocorticoid target tissues such as the kidney, colon, and salivary glands, where it protects the non-selective mineralocorticoid receptor from being activated by cortisol. nih.govmaayanlab.cloud High expression is also found in the placenta, where it serves as a barrier to protect the fetus from high maternal glucocorticoid levels. nih.govmaayanlab.cloud

The distinct functions and localizations of these isoforms determine the direction of the reaction at the C11 position of susceptible steroids in various tissues.

| Isoform | Primary Activity | Cofactor | Primary Tissues of Expression | Key Function |

|---|---|---|---|---|

| HSD11B1 | Reductase (bidirectional) | NADP(H) | Liver, Adipose Tissue, CNS, Gonads oup.comnih.gov | Amplifies local glucocorticoid action (Cortisone → Cortisol) wikipedia.org |

| HSD11B2 | Dehydrogenase (unidirectional) | NAD+ | Kidney, Colon, Salivary Glands, Placenta nih.govmaayanlab.cloud | Inactivates glucocorticoids (Cortisol → Cortisone); protects mineralocorticoid receptor wikipedia.orgnih.gov |

Investigations into 3alpha-Hydroxysteroid Dehydrogenases (AKR1C Family)

The 3alpha-hydroxyl group of this compound points to the action of 3alpha-Hydroxysteroid Dehydrogenases (3α-HSDs). These enzymes are members of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily in humans. nih.govnih.gov

The AKR1C enzymes (comprising AKR1C1, AKR1C2, AKR1C3, and AKR1C4) are pivotal in the pre-receptor regulation of steroid hormones, including androgens. nih.govnih.gov They function as NAD(P)(H)-dependent oxidoreductases, catalyzing reactions at the C3, C17, and C20 positions of the steroid nucleus. nih.govfrontiersin.org In androgen metabolism, 3α-HSDs are key players in both the synthesis and inactivation of potent androgens. nih.govresearchgate.net

Specifically, reductive 3α-HSD isoforms are responsible for the catabolism of potent androgens like 5alpha-dihydrotestosterone (5α-DHT). nih.gov These enzymes also participate in the metabolism of the 5beta-androstane series. For instance, the enzyme 3alpha-hydroxy-5beta-androstane-17-one 3alpha-dehydrogenase catalyzes the conversion of 3alpha-hydroxy-5beta-androstane-17-one to 5beta-androstane-3,17-dione, demonstrating their direct involvement in the 5beta-pathway. wikipedia.org In the liver, AKR1C enzymes contribute to the metabolism of testosterone (B1683101), which can be converted via 5beta-reductase (AKR1D1) to 5beta-DHT, followed by 3-ketosteroid reduction by AKR1C enzymes to yield tetrahydrosteroids that can be further conjugated and eliminated. nih.gov

AKR enzymes exhibit stereospecificity in their reactions. nih.gov The AKR1C subfamily members show varying degrees of selectivity in producing either 3-alpha or 3-beta hydroxysteroids from 3-keto precursors. This stereoselectivity is determined by the specific amino acid residues within the enzyme's active site, which dictate the orientation of the steroid substrate for hydride transfer from the NADPH cofactor. nih.gov For example, AKR1C2 preferentially catalyzes the formation of 3α-hydroxy metabolites. frontiersin.org This isoform-specific stereoselectivity is crucial in determining the biological activity of the resulting steroid, as 3α- and 3β-hydroxysteroids can have different affinities for receptors and different metabolic fates.

| Enzyme Family | Human Subfamily | Function | Relevance to 5beta-Androstanes |

|---|---|---|---|

| 3alpha-Hydroxysteroid Dehydrogenases (3α-HSDs) | AKR1C nih.gov | Catalyze reduction of 3-ketosteroids to 3α-hydroxysteroids; key in androgen catabolism nih.gov | Directly involved in metabolizing 5beta-androstane structures nih.govwikipedia.org |

Analysis of 17beta-Hydroxysteroid Dehydrogenases (HSD17Bs)

The 17beta-hydroxyl group is a defining feature of biologically active androgens and estrogens, and its formation is catalyzed by 17beta-Hydroxysteroid Dehydrogenases (17β-HSDs). nih.gov These enzymes are responsible for the final step in the synthesis of testosterone and estradiol, catalyzing the interconversion of 17-ketosteroids (less active) and 17beta-hydroxysteroids (more active). creative-enzymes.comwikipedia.org

At least 14 isoforms of 17β-HSD have been identified in mammals, each with distinct tissue expression patterns, substrate specificities, and preferences for oxidative or reductive reactions. nih.govoup.com This diversity allows for precise, tissue-specific control over the local balance of active and inactive sex steroids. nih.gov

The presence of the 17beta-hydroxyl group on this compound implies that a reductive 17β-HSD isoform is involved in its biosynthesis from a 17-keto precursor. Conversely, an oxidative isoform could be involved in its catabolism.

| Isoform | Primary Activity | Typical Reaction Catalyzed |

|---|---|---|

| HSD17B1 | Reductive | Estrone → Estradiol nih.gov |

| HSD17B2 | Oxidative | Testosterone → Androstenedione (B190577); Estradiol → Estrone nih.gov |

| HSD17B3 | Reductive | Androstenedione → Testosterone (primarily in testis) nih.gov |

| HSD17B4 | Oxidative | Estradiol → Estrone nih.gov |

| HSD17B5 (AKR1C3) | Reductive | Androstenedione → Testosterone (in peripheral tissues) nih.govwikipedia.org |

Impact on Androgen and Estrogen Precursor Metabolism

While direct studies on the impact of this compound on androgen and estrogen precursor metabolism are not extensively documented, the metabolism of related androstane (B1237026) derivatives provides significant insights. The enzymatic conversion of androgen precursors is a critical step in maintaining hormonal balance. For instance, the metabolism of 5alpha-androstane-3beta,17beta-diol, a derivative of dihydrotestosterone (B1667394) (DHT), is known to be influenced by various enzymes, which can subsequently affect the pool of available androgen and estrogen precursors. The introduction of hydroxyl groups, such as at the 11beta-position, can significantly alter the biological activity of the steroid, potentially modulating its interaction with enzymes involved in androgen and estrogen synthesis.

Involvement in Triol Interconversions

The interconversion of steroid triols is a vital process for regulating the levels of active and inactive steroid hormones. Enzymes such as 11beta-hydroxysteroid dehydrogenase (11beta-HSD) are known to play a role in the interconversion of steroids with hydroxyl groups at the 11-position. For example, 11beta-HSD1 can catalyze the inter-conversion of 7alpha- and 7beta-hydroxy-androstanediol. nih.gov This suggests that similar enzymatic systems could be involved in the metabolism and interconversion of this compound.

The positioning of hydroxyl groups on the steroid nucleus is critical for receptor binding and biological activity. The interconversion between different triol isomers can therefore act as a switch, modulating the physiological response. While specific data on the interconversion of this compound is scarce, the established roles of enzymes in the metabolism of other androstanetriols suggest that this compound is likely part of a dynamic equilibrium regulated by various oxidoreductases.

Cytochrome P450 Enzymes (CYPs) and Androstanetriol Hydroxylation

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. The hydroxylation of androstanetriols is a key metabolic step catalyzed by specific CYP enzymes, which determines the fate and biological activity of these steroids.

Role of Specific CYP Subfamilies (e.g., CYP7B1, CYP3A4, CYP3A7)

CYP7B1 is a crucial enzyme in the metabolism of neurosteroids and the synthesis of bile acids. wikipedia.org It is known to catalyze the 6- or 7-hydroxylation of various steroids. researchgate.net Studies have shown that CYP7B1 can metabolize 5alpha-androstane-3beta,17beta-diol to 5alpha-androstane-3beta,7alpha,17beta-triol. nih.gov Furthermore, CYP7B1 has been found to catalyze the NADPH-dependent metabolism of 5alpha-androstane-3alpha,17beta-diol (B1664111) into its 6- and 7-hydroxymetabolites. nih.gov This indicates that CYP7B1 has a degree of substrate flexibility and could potentially metabolize 5beta-isomers as well, although direct evidence for this compound is lacking.

CYP3A4 is one of the most abundant CYP enzymes in the human liver and is responsible for the metabolism of a large number of drugs and endogenous compounds, including steroids. nih.gov It is involved in the metabolism of testosterone and other androgens. nih.gov While its specific role in the hydroxylation of this compound has not been elucidated, its broad substrate specificity suggests a potential involvement. CYP3A4 is known to catalyze the 2-hydroxylation of 17alpha-ethinylestradiol. nih.gov

CYP3A7 is the major CYP3A enzyme expressed in the fetal liver. nih.gov It exhibits distinct substrate specificity and regioselectivity compared to CYP3A4. nih.govnih.gov For instance, while CYP3A4 primarily produces 6beta-hydroxytestosterone (B48783) from testosterone, CYP3A7 generates significant amounts of 2alpha-hydroxytestosterone. nih.govdrugbank.com This highlights the differential roles of CYP3A isoforms in steroid metabolism during different life stages. The potential for CYP3A7 to metabolize this compound remains to be investigated.

Table 1: Overview of Key Cytochrome P450 Enzymes in Steroid Metabolism

| Enzyme | Known Substrates (Examples) | Major Products (Examples) |

|---|---|---|

| CYP7B1 | 5alpha-androstane-3beta,17beta-diol nih.gov | 5alpha-androstane-3beta,7alpha,17beta-triol nih.gov |

| 5alpha-androstane-3alpha,17beta-diol nih.gov | 6- and 7-hydroxy-5alpha-androstane-3alpha,17beta-diol nih.gov | |

| CYP3A4 | Testosterone nih.gov | 6beta-hydroxytestosterone nih.gov |

| 17alpha-ethinylestradiol nih.gov | 2-hydroxy-17alpha-ethinylestradiol nih.gov | |

| CYP3A7 | Testosterone nih.gov | 2alpha-hydroxytestosterone, 6beta-hydroxytestosterone nih.gov |

Regio- and Stereoselectivity of Hydroxylation

The hydroxylation of steroids by CYP enzymes is often highly regio- and stereoselective, meaning that the hydroxyl group is introduced at a specific position and with a specific spatial orientation. This selectivity is determined by the architecture of the enzyme's active site and the orientation of the steroid substrate within it.

For example, the difference in the major hydroxylation products of testosterone by CYP3A4 (6beta) and CYP3A7 (2alpha) demonstrates distinct regioselectivity. nih.gov In silico docking studies suggest that testosterone binds in different orientations within the active sites of CYP3A4 and CYP3A7, leading to the observed differences in the site of hydroxylation. nih.govnih.gov

While the specific regio- and stereoselectivity of enzymes acting on this compound are not known, the principles derived from the study of other steroids are applicable. The presence of the 5beta configuration and the existing hydroxyl groups at the 3alpha, 11beta, and 17beta positions would undoubtedly influence how the molecule docks within the active site of a metabolizing enzyme, thereby dictating the position of any further hydroxylation. The resulting metabolite would have a unique biological activity profile compared to its precursor.

Physiological and Biochemical Roles of 5beta Androstan 3alpha,11beta,17beta Triol

Contribution to Steroid Signaling Networks

There is no available scientific literature that has investigated or established the binding affinity or modulatory effects of 5beta-Androstan-3alpha,11beta,17beta-triol on any steroid receptors, including Estrogen Receptor-beta.

Without evidence of receptor interaction, there is currently no data on whether this compound influences downstream gene expression.

Integration into Broader Metabolic Pathways

The specific metabolic pathways involving the formation or degradation of this compound, and its interplay with the catabolism of other androgens and estrogens, have not been described in the available scientific research. While the metabolism of 11-oxygenated androgens is an area of active research, the specific role of this 5-beta isomer is unknown. oup.comnih.gov

There is no information to define the role of this compound in establishing or altering the balance of steroid metabolite ratios in any physiological context.

Comparative Biochemistry and Species Specific Steroidogenesis of Androstanetriols

Metabolic Variations Across Mammalian Species (e.g., Human, Rat, Greyhound, Horse)

The production and metabolism of 11-oxygenated androgens, the precursors to compounds like 5β-Androstan-3α,11β,17β-triol, differ markedly among mammals. These variations are largely attributable to the expression and activity of enzymes such as steroid 5β-reductase, and various hydroxysteroid dehydrogenases (HSDs).

Human: In humans, 11-oxygenated C19 steroids are primarily of adrenal origin. oup.comnih.gov The metabolism of these compounds is well-documented, leading to the formation of urinary metabolites such as 11β-hydroxyandrosterone, the 5α-reduced counterpart to the 5β-configuration of the target compound. The presence of 5β-reduced steroid metabolites, such as 5β-androstane-3α,17β-diol, in human urine is also established, indicating that the enzymatic pathways necessary for the formation of 5β-androstanetriols are active. lboro.ac.uk

Rat: In contrast to humans, circulating levels of 11-oxygenated androgens are negligible or absent in rats. nih.gov This suggests a significant difference in the adrenal steroidogenic pathways between primates and rodents. While rats possess the enzymatic machinery for steroid metabolism, including 5β-reductase activity, the lack of significant 11-oxygenated precursors limits the formation of compounds like 5β-Androstan-3α,11β,17β-triol.

Greyhound: Studies on steroid metabolism in greyhounds have primarily focused on the detection of administered anabolic steroids. Research on methyltestosterone (B1676486) metabolism in greyhounds has identified several reduced and hydroxylated urinary metabolites, including 17α-methyl-5β-androstane-3α,17β-diol and 17α-methyl-5β-androstane-3α,16α,17β-triol. researchgate.net The identification of 5β-reduced and trihydroxylated metabolites indicates that greyhounds possess the necessary 5β-reductase and hydroxylase enzymes that could potentially metabolize endogenous or exogenous androstanes to triol derivatives. lboro.ac.ukresearchgate.net However, specific documentation of 5β-Androstan-3α,11β,17β-triol has not been prominently reported. The major urinary metabolites of testosterone (B1683101) in greyhounds include epiandrosterone, 5β-androstane-3α,17β-diol, and 5α-androstane-3β,17β-diol. lboro.ac.uk

Horse: The horse metabolizes steroids through extensive hydroxylation and reduction pathways. Studies on the metabolism of testosterone and other anabolic steroids have identified various hydroxylated and reduced metabolites in equine urine. For instance, the metabolism of testosterone in horses is known to produce isomers of androstane-3,16,17-triol (B1208935). nih.gov While the presence of 11-oxygenated metabolites is not a prominent feature of equine steroid profiles, the enzymatic capacity for multiple hydroxylations and reductions of the androstane (B1237026) skeleton is evident. nih.govnih.gov

| Species | Presence of 11-Oxygenated Androgens | Known Relevant Metabolic Pathways | Key Reported Metabolites |

|---|---|---|---|

| Human | Significant, primarily adrenal origin oup.comnih.gov | 5β-reduction, 11β-hydroxylation, 17β-HSD activity | 11β-hydroxyandrosterone, 5β-androstane-3α,17β-diol lboro.ac.uk |

| Rat | Negligible nih.gov | 5β-reductase activity present | Lack of significant 11-oxygenated precursors nih.gov |

| Greyhound | Not a prominent feature | 5β-reduction, 16α-hydroxylation lboro.ac.ukresearchgate.net | 17α-methyl-5β-androstane-3α,16α,17β-triol, 5β-androstane-3α,17β-diol lboro.ac.ukresearchgate.net |

| Horse | Not a prominent feature | 16-oxygenation, 5α-reduction nih.gov | Isomers of androstane-3,16,17-triol nih.gov |

Steroidogenic Profiles in Non-Mammalian Organisms (e.g., African Catfish, Fungi)

African Catfish (Clarias gariepinus): In contrast to mammals where 11-oxygenated androgens are primarily adrenal, in many teleost fish, they are the principal testicular androgens. nih.gov The African catfish is capable of synthesizing 11-oxygenated androgens. Furthermore, studies have shown the presence of 5β-reduced C19 steroids in this species, indicating active 5β-reductase pathways. This combination of 11-oxygenation and 5β-reduction pathways suggests that the formation of 5β-androstanetriols is biochemically plausible in this organism.

Fungi: Fungi are known for their versatile enzymatic machinery capable of performing a wide range of steroid biotransformations, including hydroxylations at various positions of the steroid nucleus. Numerous fungal species have been shown to hydroxylate androstanes. For instance, Aspergillus ochraceus exhibits a strong predilection for 11α-hydroxylation of 5α-androstane derivatives. While specific reports on the fungal production of 5β-Androstan-3α,11β,17β-triol are not prominent, the documented ability of fungi to perform regio- and stereoselective hydroxylations suggests their potential to synthesize such complex steroids. Fungal biotransformation is a recognized method for producing novel steroid derivatives. researchgate.net

| Organism | Relevant Steroidogenic Pathways | Significance |

|---|---|---|

| African Catfish | Testicular synthesis of 11-oxygenated androgens, 5β-reduction pathways nih.gov | Demonstrates the capacity for producing the necessary precursors for 5β-androstanetriols. |

| Fungi | Extensive hydroxylation capabilities (including 11α-hydroxylation), and other steroid modifications researchgate.net | Potential for the biotransformation of androstanes into various hydroxylated derivatives. |

Evolutionary Perspectives on Androstane Metabolism

The diverse metabolic fates of androstanes across the animal kingdom reflect the evolutionary divergence of steroidogenic enzymes. The enzymes responsible for 5α- and 5β-reduction of steroids, for instance, represent a case of convergent evolution, sharing similar functions but not a common ancestor. In vertebrates, these reductases are crucial for the biosynthesis of C19 and C21 steroids.

A significant evolutionary divergence is observed in the primary site of 11-oxygenated androgen production. In teleost fish, the gonads are the main source of these androgens, where they play a crucial role as the primary male sex hormones. nih.gov In contrast, in primates, including humans, the adrenal gland has become the principal site of 11-oxygenated androgen synthesis. nih.gov This shift in the anatomical location of production highlights a major evolutionary change in the regulation and function of these steroids.

The genes encoding the enzymes responsible for these transformations, such as the cytochrome P450 family members like CYP11B1 (steroid 11β-hydroxylase), have undergone gene duplication and functional divergence throughout vertebrate evolution, leading to the species-specific steroidogenic profiles observed today. wikipedia.org This evolutionary history underscores why a steroid metabolite present in one species may be absent or found in trace amounts in another, reflecting the unique physiological adaptations of each lineage.

Advanced Analytical Methodologies for 5beta Androstan 3alpha,11beta,17beta Triol Research

Quantitative and Qualitative Analysis by Mass Spectrometry (MS)

Mass spectrometry-based methods are indispensable for steroid analysis due to their high resolution and accuracy, allowing for the differentiation of structurally similar compounds. mdpi.com Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools in steroidomics, each offering distinct advantages for the analysis of 5β-Androstan-3α,11β,17β-triol.

GC-MS is a classic and robust technique for comprehensive steroid profiling. For non-volatile compounds like androstanetriols, a derivatization step is essential to increase their volatility and thermal stability for gas chromatographic analysis. nih.gov Trimethylsilylation (TMS) is the most common derivatization reaction for steroids, where active hydrogens on hydroxyl groups are replaced by a trimethylsilyl (B98337) group. sigmaaldrich.comresearchgate.net

In the case of 5β-Androstan-3α,11β,17β-triol, all three hydroxyl groups at the C3, C11, and C17 positions would be derivatized, typically using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.comresearch-solution.com The resulting tris-TMS-ether derivative is then amenable to GC separation and MS analysis.

Electron ionization (EI) is commonly used in GC-MS, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for compound identification. The mass spectrum of the derivatized 5β-Androstan-3α,11β,17β-triol would exhibit a molecular ion peak (M+), although it may be of low intensity, and a series of characteristic fragment ions resulting from the cleavage of the steroid backbone and the TMS groups. nih.govlibretexts.org While specific fragmentation data for this exact triol is not abundant in literature, general fragmentation patterns for TMS-derivatized androgenic steroids often involve losses of methyl groups (M-15) and trimethylsilanol (B90980) (M-90). nih.govwhitman.eduyoutube.com The unique fragmentation pattern allows for the differentiation from its isomers.

The table below illustrates the typical GC-MS characteristics for a derivatized androstanetriol.

| Feature | Description |

| Derivatization | Trimethylsilylation (e.g., with BSTFA + 1% TMCS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Fragments | Molecular Ion (M+), [M-CH3]+, [M-TMSOH]+, and other specific steroid backbone cleavages. |

| Application | Comprehensive urinary or plasma steroid metabolite profiling. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for the targeted quantification of steroids in clinical and research settings due to its superior sensitivity and specificity. nih.govnih.gov This technique can often analyze steroids directly from biological extracts without the need for derivatization, although derivatization can be employed to enhance ionization efficiency for certain compounds. nih.govnih.gov

For the analysis of 5β-Androstan-3α,11β,17β-triol, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]+ in positive electrospray ionization) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interferences from the complex biological matrix. nih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of dozens of steroids, including various C19 and C21 steroids, from a single sample. nih.govresearchgate.net For instance, a method for quantifying 32 steroids in human plasma included 5β-androstane-3α,17β-diol, demonstrating the capability of this platform to analyze the androstane (B1237026) backbone. nih.gov The inclusion of 11-oxygenated androgens in routine clinical LC-MS/MS setups further highlights the applicability of this technique for metabolites like 5β-Androstan-3α,11β,17β-triol. nih.govmdpi.com

The high sensitivity of LC-MS/MS allows for the detection of low-concentration steroids, with limits of quantification often in the low picogram per milliliter range. msacl.org

| Parameter | Typical Value/Method |

| Chromatography | Reversed-phase C18 column |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]+ or other adducts |

| Key Advantages | High sensitivity, high specificity, high throughput, minimal sample preparation. nih.govnih.gov |

Sample Preparation and Derivatization Techniques for Androstanetriols

Effective sample preparation is critical for accurate and reliable steroid analysis, aiming to remove interfering substances and concentrate the analytes. nih.gov For 5β-Androstan-3α,11β,17β-triol analysis in biological matrices like plasma or urine, common preparation steps include enzymatic hydrolysis (to cleave glucuronide and sulfate (B86663) conjugates), followed by extraction.

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are standard procedures. LLE uses organic solvents to partition the steroids from the aqueous sample, while SPE uses a solid sorbent to retain and then elute the steroids, providing a cleaner extract. msacl.org

As mentioned, derivatization is a key step for GC-MS analysis. nih.gov The primary goal is to create a volatile and thermally stable derivative. research-solution.com

Silylation : This is the most widely used method for steroids, targeting hydroxyl and keto groups. Reagents like BSTFA, with or without a catalyst like TMCS, are heated with the sample extract to form trimethylsilyl ethers. sigmaaldrich.comresearchgate.net The reaction conditions (temperature and time) must be optimized for complete derivatization, especially for sterically hindered hydroxyl groups. sigmaaldrich.com

For LC-MS/MS, derivatization is not always necessary but can significantly improve the sensitivity for steroids that ionize poorly. nih.govnih.gov The derivatization reaction introduces a chemical moiety that is easily ionizable, such as a permanently charged group or a proton-affine functional group.

Application of Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique to study the dynamics of metabolic pathways in vivo. nih.gov This method involves administering a substrate labeled with a stable isotope (e.g., deuterium (B1214612) (²H) or carbon-13 (¹³C)) and then tracking the appearance of the label in downstream metabolites over time using mass spectrometry. researchgate.netnih.gov

To analyze the metabolic flux towards 5β-Androstan-3α,11β,17β-triol, one could administer deuterium-labeled cortisol (e.g., d4-cortisol). researchgate.net The labeled cortisol enters the metabolic network and is converted by various enzymes into its metabolites. By collecting biological samples (e.g., plasma or urine) at different time points and analyzing them by GC-MS or LC-MS/MS, the rate of appearance of labeled 5β-Androstan-3α,11β,17β-triol can be quantified.

This approach provides invaluable information on the kinetics of cortisol metabolism and the activity of the enzymes involved in the conversion pathway, such as 5β-reductase and various hydroxysteroid dehydrogenases. researchgate.netnih.gov Such studies can elucidate how different physiological or pathological conditions affect the production and clearance of 5β-Androstan-3α,11β,17β-triol. nih.gov

Development of High-Throughput Steroidomics Platforms

Steroidomics aims to provide a comprehensive, quantitative profile of all steroids in a biological sample. gaikwadsteroidomics.com The development of high-throughput platforms, primarily based on LC-MS/MS, has revolutionized this field. mdpi.com These platforms are designed for rapid and simultaneous measurement of a large panel of steroids, often with minimal sample preparation. nih.govsnf.ch

Key features of these platforms include:

Automated Sample Preparation : Often utilizing 96-well plate formats for SPE or LLE to increase throughput.

Fast Chromatography : Employing Ultra-High-Performance Liquid Chromatography (UHPLC) systems with short columns to reduce run times to a few minutes per sample. mdpi.com

Multiplexed MS Analysis : Measuring dozens of steroid hormones and their metabolites in a single analytical run. nih.govmsacl.org

These high-throughput methods are crucial for large-scale clinical studies and for exploring the complex interplay of the entire steroid network. The inclusion of 11-oxygenated androgens and their metabolites in these panels is essential for a complete picture of adrenal and gonadal steroidogenesis, making these platforms well-suited for research involving 5β-Androstan-3α,11β,17β-triol. nih.govmdpi.com

Future Research Directions and Theoretical Implications in Androstanetriol Studies

Elucidation of Novel Enzymatic Activities in 5β-Androstan-3α,11β,17β-triol Metabolism

The biosynthesis of 5β-Androstan-3α,11β,17β-triol is understood to involve a series of enzymatic reactions catalyzed by 5β-reductase (AKR1D1), 3α-hydroxysteroid dehydrogenase (3α-HSD), and 11β-hydroxysteroid dehydrogenase (11β-HSD). However, the full spectrum of enzymes involved in its further metabolism and potential alternative biosynthetic pathways remains to be fully characterized.

Future research will likely focus on the discovery of novel enzymatic activities that may play a role in the metabolism of 5β-Androstan-3α,11β,17β-triol. This could include the identification of previously unknown steroid-metabolizing enzymes or the characterization of novel activities of known enzymes. The use of advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) has already proven to be a powerful tool for the discovery of new steroid metabolites nih.govresearchgate.net. High-throughput screening of enzyme libraries against 5β-Androstan-3α,11β,17β-triol as a substrate could lead to the identification of new biocatalysts with potential applications in steroid synthesis and modification. Furthermore, exploring non-traditional or "backdoor" metabolic pathways may reveal alternative routes for the formation and degradation of this and other androstanetriols nih.govoup.com. The discovery of novel enzymes and pathways will be crucial for a more complete understanding of the physiological roles of 5β-Androstan-3α,11β,17β-triol.

Investigation of Post-Translational Modifications on Enzymes Involved

The activity of steroidogenic enzymes is not solely dependent on their expression levels but is also finely regulated by post-translational modifications (PTMs). PTMs such as phosphorylation, glycosylation, SUMOylation, and acetylation can significantly alter enzyme kinetics, stability, and subcellular localization.

While the impact of PTMs on major steroidogenic enzymes like those in the cytochrome P450 family is an active area of research, the specific PTMs that regulate the enzymes involved in 5β-Androstan-3α,11β,17β-triol metabolism are not well understood. Future studies are needed to investigate the PTM profiles of 5β-reductase, 3α-HSD, and 11β-HSD. For instance, it is known that 11β-HSD2 can be regulated by SUMOylation, which affects its enzymatic activity oup.com. Differences in the availability of cofactors like NADPH can also influence the post-translational modification and direction of action of 11β-HSD1 nih.gov. Identifying the specific PTMs that modulate these enzymes and their activity towards 5β-androstane steroids will provide critical insights into the dynamic regulation of 5β-Androstan-3α,11β,17β-triol levels in different physiological contexts. This could involve proteomic analyses of these enzymes under various cellular conditions to map modification sites and functional assays to determine the impact of these modifications.

Advanced Modeling of Steroidogenic Networks Incorporating Androstanetriols

The intricate network of steroidogenic pathways, with its numerous enzymes and intermediates, presents a significant challenge to intuitive understanding. Computational modeling has emerged as a powerful tool to simulate and analyze the dynamics of steroidogenesis nih.govoup.comnih.govvu.nl. These models can help predict the effects of genetic variations, disease states, or exposure to endocrine-disrupting chemicals on steroid hormone production nih.govnih.gov.

Currently, most models of steroidogenesis focus on the major hormonal products and may not include less abundant or less-studied metabolites like 5β-Androstan-3α,11β,17β-triol. A key future direction will be the development of more comprehensive computational models that incorporate these alternative pathways and metabolites. By integrating experimental data on enzyme kinetics and expression levels, these models can simulate the flux through different branches of the steroidogenic network and predict the production of 5β-Androstan-3α,11β,17β-triol under various physiological conditions researchgate.net. Such in silico approaches can generate testable hypotheses and guide future experimental work, ultimately leading to a more holistic understanding of steroid hormone networks vu.nl.

Exploration of Inter-Tissue Steroid Exchange and Local Metabolism

Steroid hormones and their metabolites can be transported between different tissues, and their local metabolism within target tissues can significantly influence their biological effects. This concept of intracrinology, where tissues locally synthesize and metabolize active steroids from circulating precursors, is now well-established cambridge.org. The exchange of steroids between tissues and their local conversion adds another layer of complexity to the regulation of steroid hormone action.

Future research should aim to elucidate the patterns of inter-tissue exchange of 5β-Androstan-3α,11β,17β-triol and its precursors and metabolites. This will involve measuring the concentrations of these compounds in different tissues and in the circulation to understand their distribution and transport. Furthermore, investigating the expression and activity of the relevant metabolic enzymes in various peripheral tissues will be crucial to understanding the local control of 5β-Androstan-3α,11β,17β-triol levels oup.com. This knowledge will be essential for determining whether this compound acts as a circulating hormone, a paracrine signaling molecule, or an intracellular mediator in specific tissues nih.govwikipedia.org.

Functional Genomics and Proteomics Approaches in Androstanetriol Research

The application of high-throughput technologies such as functional genomics and proteomics offers unprecedented opportunities to unravel the complexities of steroid metabolism and action. These approaches can provide a global view of the genes and proteins involved in the synthesis, metabolism, and response to 5β-Androstan-3α,11β,17β-triol.

Genomic profiling of tissues that produce or respond to this androstanetriol can identify the full complement of genes involved in its lifecycle. For instance, analyzing the transcriptome of steroidogenic cells can reveal the expression patterns of known and novel metabolic enzymes mdpi.com. Proteomic analysis of these cells can provide quantitative information on the abundance of these enzymes and their post-translational modifications, offering a more direct measure of their functional state mdpi.comnih.govnih.gov. Furthermore, functional genomic screens can be employed to identify genes that are essential for the production or action of 5β-Androstan-3α,11β,17β-triol. Integrating data from these "omics" approaches will be key to constructing a comprehensive systems-level understanding of the biology of this and other androstanetriols.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation and purity assessment of 5β-Androstan-3α,11β,17β-triol?

- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry, particularly focusing on the 3α, 11β, and 17β hydroxyl groups. High-resolution mass spectrometry (HRMS) should be employed to verify molecular weight and isotopic patterns. Chromatographic methods (e.g., HPLC with UV/vis or evaporative light scattering detection) are critical for purity assessment. Reference standards (e.g., deuterated derivatives) can improve accuracy .

Q. How can researchers synthesize 5β-Androstan-3α,11β,17β-triol derivatives for functional studies?

- Methodology : Perform selective acetylation or propionylation at specific hydroxyl groups (e.g., 17β position) using anhydride reagents under controlled pH. Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using FT-IR and NMR. For complex derivatives, consider enzymatic catalysis to preserve stereochemical integrity .

Q. What are the natural sources of 5β-Androstan-3α,17β-diol analogs, and how do they inform synthetic strategies?

- Methodology : Natural analogs, such as those isolated from musk deer (Moschus spp.), provide insights into biosynthetic pathways. Compare natural extracts (using LC-MS) with synthetic compounds to identify structural motifs. Biosynthetic enzymes (e.g., hydroxylases) from natural sources can guide in vitro synthesis .

Advanced Research Questions

Q. How do conflicting metabolic pathway data for 5β-androstane derivatives impact experimental design in endocrine research?

- Methodology : Address contradictions (e.g., 17β-hydroxyl vs. 11β-hydroxyl pathway dominance) by conducting isotopic tracer studies in hepatocyte models. Use LC-MS/MS to quantify metabolites and validate enzyme kinetics (e.g., CYP450 isoforms). Cross-reference findings with in silico docking simulations to predict substrate-enzyme interactions .

Q. What experimental challenges arise in quantifying trace levels of 5β-Androstan-3α,11β,17β-triol in biological matrices?

- Methodology : Optimize solid-phase extraction (SPE) protocols to minimize matrix interference. Employ derivatization (e.g., silylation) to enhance sensitivity in GC-MS analysis. Validate assays using isotopically labeled internal standards (e.g., D3 or 13C analogs) to correct for recovery variability .

Q. How can researchers resolve discrepancies in the reported stability of 5β-androstane derivatives under varying pH conditions?

- Methodology : Design stability studies across pH ranges (2–12) using buffered solutions. Monitor degradation via UPLC-UV and identify breakdown products using tandem MS. Compare results with computational models (e.g., density functional theory) to predict hydrolysis susceptibility at specific hydroxyl positions .

Key Considerations for Experimental Design

- Stereochemical Purity : Always verify configurations at 3α, 11β, and 17β positions using chiral columns or NOESY NMR .

- Biological Relevance : Use physiologically relevant models (e.g., primary hepatocytes) to study metabolism, as cell lines may lack key enzymes .

- Data Reproducibility : Document batch-specific variations in reference standards (e.g., Cayman Chemical vs. Sigma-Aldrich) to mitigate cross-study discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.